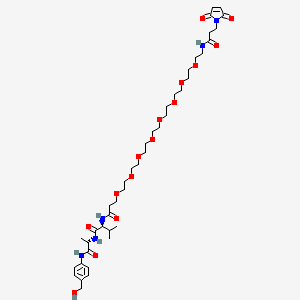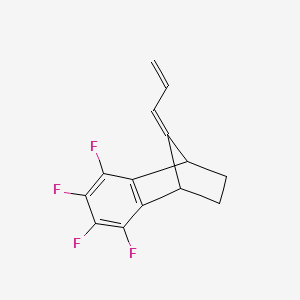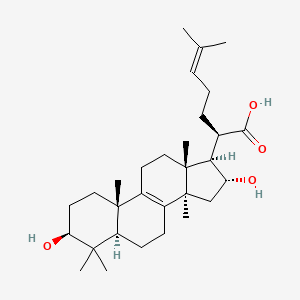
Thalidomide-NH-amido-PEG4-C2-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-NH-amido-PEG4-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in research for targeted protein degradation, leveraging the ubiquitin-proteasome system to selectively degrade target proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-NH-amido-PEG4-C2-NH2 involves the conjugation of a Thalidomide-based cereblon ligand with a PEG4 linker and a terminal amine. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable activating agent to form an intermediate.
Linker Attachment: The activated Thalidomide intermediate is then reacted with a PEG4 linker under controlled conditions to form the conjugate.
Amine Functionalization:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the Thalidomide intermediate and PEG4 linker.
Purification: The crude product is purified using techniques such as chromatography to obtain the desired compound with high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Thalidomide-NH-amido-PEG4-C2-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the amine and PEG4 linker sites.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Reagents: Common nucleophiles such as amines and thiols are used in substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
科学研究应用
Thalidomide-NH-amido-PEG4-C2-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Utilized in the development of new drugs and therapeutic agents
作用机制
Thalidomide-NH-amido-PEG4-C2-NH2 exerts its effects by targeting the cereblon protein, a component of the E3 ubiquitin ligase complex. The compound binds to cereblon, facilitating the recruitment of target proteins to the ubiquitin-proteasome system for degradation. This process involves the following steps:
Binding to Cereblon: The Thalidomide-based ligand binds to cereblon.
Recruitment of Target Proteins: The PEG4 linker facilitates the recruitment of target proteins to the complex.
Ubiquitination and Degradation: The target proteins are ubiquitinated and subsequently degraded by the proteasome
相似化合物的比较
Similar Compounds
Thalidomide-O-amido-PEG4-C2-NH2: A similar compound with an oxygen atom in place of the nitrogen atom in the linker.
Thalidomide-O-amido-PEG4-C2-NH2 hydrochloride: The hydrochloride salt form of the compound, offering improved stability.
Uniqueness
Thalidomide-NH-amido-PEG4-C2-NH2 is unique due to its specific structure, which allows for efficient binding to cereblon and effective recruitment of target proteins for degradation. Its PEG4 linker provides flexibility and optimal spacing between the ligands, enhancing its efficacy in PROTAC applications .
属性
分子式 |
C25H35N5O9 |
|---|---|
分子量 |
549.6 g/mol |
IUPAC 名称 |
N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |
InChI |
InChI=1S/C25H35N5O9/c26-6-8-36-10-12-38-14-15-39-13-11-37-9-7-27-21(32)16-28-18-3-1-2-17-22(18)25(35)30(24(17)34)19-4-5-20(31)29-23(19)33/h1-3,19,28H,4-16,26H2,(H,27,32)(H,29,31,33) |
InChI 键 |
JNAXELNKDXMGBD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCOCCOCCOCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate](/img/structure/B11936743.png)

![1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol](/img/structure/B11936750.png)






![(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B11936791.png)

![4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine](/img/structure/B11936796.png)
![(2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid](/img/structure/B11936801.png)
![(1R,3S)-5-[2-[(1S,3aS,7aS)-1-[(1R)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936811.png)
